molecular formula C30H34N2O B486049 1-(1-azepanyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol CAS No. 347369-24-8

1-(1-azepanyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol

Cat. No.: B486049
CAS No.: 347369-24-8
M. Wt: 438.6g/mol
InChI Key: LLWPDFYUYHVKRQ-UHFFFAOYSA-N
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Description

1-(1-azepanyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is a complex organic compound that features a combination of azepane, indole, and propanol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-azepanyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Functionalization of the Indole: The indole core is then functionalized to introduce the 5-methyl and 2,3-diphenyl groups.

    Attachment of the Azepane Ring: The azepane ring is introduced through nucleophilic substitution or other suitable reactions.

    Introduction of the Propanol Group: Finally, the propanol group is added through reduction or other appropriate methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-azepanyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The azepane and indole rings can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the indole or azepane rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1-azepanyl)-3-(2,3-diphenyl-1H-indol-1-yl)-2-propanol: Lacks the 5-methyl group.

    1-(1-azepanyl)-3-(5-methyl-1H-indol-1-yl)-2-propanol: Lacks the 2,3-diphenyl groups.

Uniqueness

1-(1-azepanyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(azepan-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O/c1-23-16-17-28-27(20-23)29(24-12-6-4-7-13-24)30(25-14-8-5-9-15-25)32(28)22-26(33)21-31-18-10-2-3-11-19-31/h4-9,12-17,20,26,33H,2-3,10-11,18-19,21-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWPDFYUYHVKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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